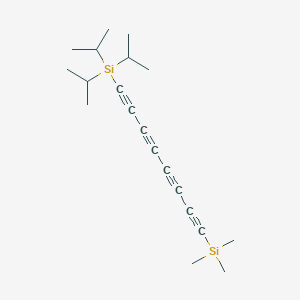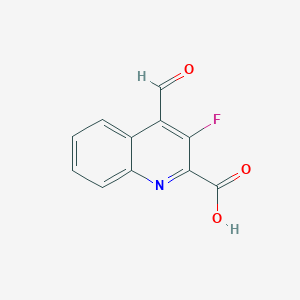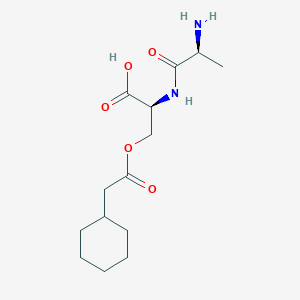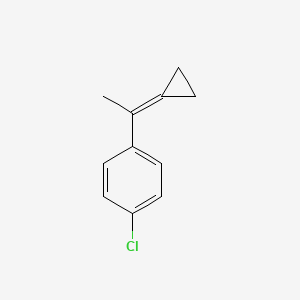
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- is an organic compound with the molecular formula C11H11Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylideneethyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated cyclopropylideneethyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropylideneethyl group can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using NaOH can yield phenolic derivatives.
Oxidation: Products can include carboxylic acids or ketones, depending on the reaction conditions and reagents.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- involves its interaction with various molecular targets. In nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a cyclopropylideneethyl group.
Benzene, 1-chloro-4-(chlorophenylmethyl)-: Contains a chlorophenylmethyl group instead of a cyclopropylideneethyl group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Substituted with a trifluoromethyl group.
Uniqueness
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
888505-26-8 |
|---|---|
Fórmula molecular |
C11H11Cl |
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
1-chloro-4-(1-cyclopropylideneethyl)benzene |
InChI |
InChI=1S/C11H11Cl/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3 |
Clave InChI |
PITIMVZYEUCBCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


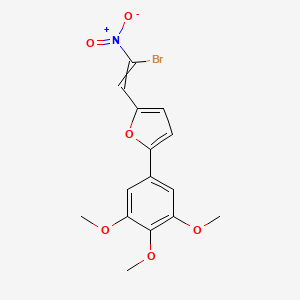

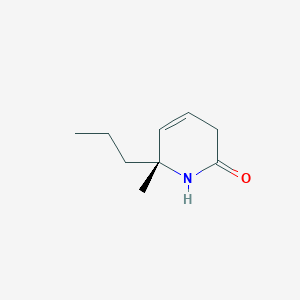
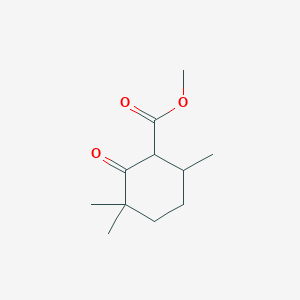
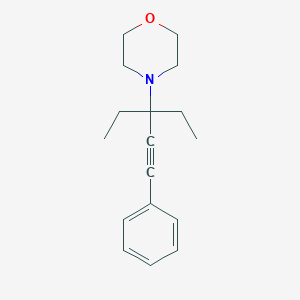

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
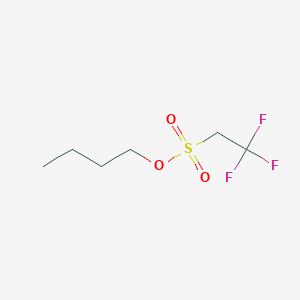
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
